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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385

Technical Support Center: TRV-130 (Oliceridine)

A Note on TRV-7019: Initial searches for "TRV-7019" did not yield publicly available information
on a compound with this designation. It is presumed that this may be a typographical error and
the intended compound of interest is TRV-130, also known as oliceridine (brand name
Olinvyk®)[1]. This document will focus on the experimental variability and reproducibility of
TRV-130.

Oliceridine is a G protein-biased agonist at the p-opioid receptor (MOR)[2][3]. It is designed to
preferentially activate the G protein signaling pathway, which is associated with analgesia,
while minimizing the recruitment of 3-arrestin, a pathway linked to common opioid-related
adverse effects like respiratory depression and constipation[2][4][5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRV-130 (oliceridine)?

Al: TRV-130 is a biased agonist of the p-opioid receptor (MOR)[1]. It selectively activates the
G-protein signaling cascade, which is primarily responsible for its analgesic effects[6]. This is in
contrast to traditional opioids, which activate both the G-protein and (3-arrestin pathways|[4].
The reduced engagement of the B-arrestin pathway is thought to contribute to a potentially
improved side-effect profile, with less respiratory depression and constipation compared to
morphine at equianalgesic doses[4][7].
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Q2: How does the binding of TRV-130 to the p-opioid receptor differ from that of traditional
opioids?

A2: While TRV-130 is believed to bind to the same orthosteric site on the p-opioid receptor as
classical opioids, molecular modeling suggests that it induces a different intracellular
conformational change in the receptor[1]. This distinct conformation is thought to favor coupling
with G-proteins over the recruitment of 3-arrestin[1][8].

Q3: What are the known metabolites of TRV-130 and are they active?

A3: TRV-130 is primarily metabolized in the liver by the enzymes CYP3A4 and CYP2D6, with
minor contributions from CYP2C9 and CYP2C19[1]. The main metabolic pathways include N-
dealkylation, glucuronidation, and dehydrogenation[1]. Currently, none of the known
metabolites of oliceridine are considered to be pharmacologically active[1][9].

Troubleshooting Guides

Issue 1: High Variability in Analgesic Efficacy in Animal Models
Possible Cause 1: Species and Strain Differences

e Troubleshooting:

o Ensure the animal model and strain are appropriate for opioid research. Different strains of
mice and rats can exhibit varying sensitivities to opioids.

o Consult literature for established models of nociception where TRV-130 or similar
compounds have been characterized[10][11].

o If possible, use a well-characterized strain known to have a consistent response to MOR
agonists.

Possible Cause 2: Route of Administration and Pharmacokinetics
e Troubleshooting:

o Verify the correct route of administration (e.g., intravenous, subcutaneous) as this will
significantly impact the pharmacokinetic profile[12].
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o Ensure consistent dosing and formulation. The vehicle used to dissolve TRV-130 should
be consistent across all experimental groups.

o Consider the rapid onset and relatively short half-life of TRV-130 when designing the
timing of analgesic assessments[1][12].

Issue 2: Inconsistent In Vitro Signaling Assay Results (e.g., CAMP inhibition, 3-arrestin

recruitment)
Possible Cause 1: Cell Line and Receptor Expression Levels
e Troubleshooting:

o Use a stable cell line with consistent expression levels of the p-opioid receptor.
Overexpression of the receptor can sometimes mask the partial agonism of a
compound[13].

o Characterize the receptor density in your cell line to ensure it is within a range that allows
for the detection of biased agonism.

o Consider that the cellular background can influence signaling outcomes. Results from one
cell line (e.g., HEK293) may not be directly comparable to another[14].

Possible Cause 2: Assay Conditions
e Troubleshooting:

o Optimize assay parameters such as incubation time, temperature, and reagent
concentrations.

o Ensure the use of appropriate positive and negative controls (e.g., a full MOR agonist like
DAMGO and a vehicle control).

o For B-arrestin recruitment assays, the choice of detection technology (e.g., BRET, FRET,
enzyme complementation) can influence the results. Ensure the chosen method is
validated for your system.
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Quantitative Data

Table 1: In Vitro Potency and Efficacy of TRV-130

Parameter Assay Cell Line TRV-130 Morphine Reference
cAMP
pEC50 o HEK293 8.2 [71114]
Inhibition
EC50 (Pain Pharmacodyn
) ) Human 10.1 ng/mL [15]
Relief) amic Model
ED50 Hot Plate 0.9 mg/k 4.9 mg/k
) Mice I I [12]
(Analgesia) (56°C) (s.c.) (s.c.)
ED50 Tail
) ) Mice 0.33 mg/kg [13]
(Analgesia) Withdrawal
Table 2: Clinical Analgesic Efficacy of TRV-130 vs. Morphine
Study Morphine
. TRV-130 Dose Outcome Reference
Population Dose
TRV-130 showed
Healthy
greater peak
Volunteers (Cold 3 mg,4.5mg (IV) 10 mg (V) ) [16]
_ analgesia and
Pain Test)
faster onset.
TRV-130
Post- 2 mg, 3 mg g3h ) ]
) 4 mg g4h (IV) provided superior  [10]
Bunionectomy (V) ]
analgesia.
Post 1.5/0.10 mg, Similar reduction
ost-
] 1.5/0.35 mg 4.0/2.0 mg (PCA) in average pain [O1[17]
Abdominoplasty
(PCA) scores.

Experimental Protocols

1. Radioligand Binding Assay
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e Objective: To determine the binding affinity of TRV-130 for the p-opioid receptor.
o Methodology:

o Prepare cell membranes from a cell line stably expressing the human p-opioid receptor
(e.g., HEK293).

o Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g.,
[3H]DAMGO).

o Add increasing concentrations of unlabeled TRV-130.
o Incubate to allow for competitive binding to reach equilibrium.
o Separate bound from free radioligand by rapid filtration.
o Quantify the amount of bound radioactivity using liquid scintillation counting.
o Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
2. CAMP Inhibition Assay
» Objective: To measure the G-protein-mediated signaling of TRV-130.
e Methodology:
o Culture cells expressing the p-opioid receptor (e.g., CHO or HEK293 cells).

o Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular
CAMP levels.

o Add varying concentrations of TRV-130.
o Incubate for a specified period.

o Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g.,
HTRF, ELISA).

o Generate a dose-response curve to determine the EC50 and Emax for cAMP inhibition.
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3. B-Arrestin Recruitment Assay

o Objective: To quantify the recruitment of B-arrestin to the p-opioid receptor upon TRV-130
binding.

» Methodology:

o Use a cell line co-expressing the p-opioid receptor fused to a donor molecule (e.g., Renilla
luciferase) and B-arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein)
for a Bioluminescence Resonance Energy Transfer (BRET) assay.

o Plate the cells in a suitable microplate.

o Add increasing concentrations of TRV-130.

o Incubate to allow for B-arrestin recruitment.

o Add the luciferase substrate (e.g., coelenterazine h).

o Measure the light emission at the donor and acceptor wavelengths.

o Calculate the BRET ratio and generate a dose-response curve to determine the EC50 and
Emax for B-arrestin recruitment.
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Caption: TRV-130 biased signaling at the p-opioid receptor.
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Caption: General experimental workflow for TRV-130 evaluation.
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Inconsistent Experimental Results
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Caption: Troubleshooting decision tree for TRV-130 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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